2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid
Description
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid is a naphthalene-based compound featuring a hydroxynaphthyl core linked to a thioacetic acid group. Its structure enables diverse chemical modifications, making it a scaffold for developing inhibitors targeting proteins like Mcl-1 and Bcl-2, which are critical in apoptosis regulation . The compound’s synthetic versatility allows substitutions at the sulfonamido or aryl groups, influencing biological activity and physicochemical properties .
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-(1-hydroxynaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10O3S/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14) |
InChI Key |
IYZXGRVDWMQEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid typically involves the reaction of 1-hydroxynaphthalene with thioacetic acid under specific conditions. One common method is the nucleophilic substitution reaction where 1-hydroxynaphthalene reacts with thioacetic acid in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thioacetic acid moiety can be reduced to form a thiol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of 2-((1-Ketonaphthalen-2-yl)thio)acetic acid or 2-((1-Carboxynaphthalen-2-yl)thio)acetic acid.
Reduction: Formation of 2-((1-Hydroxynaphthalen-2-yl)thio)ethanol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioacetic acid moiety can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Purity and Analytical Characterization
- HPLC Purity : Most derivatives achieve >95% purity after HPLC purification, except Compound 18 (84%), likely due to steric challenges in biphenyl substituents .
- Spectroscopic Confirmation : ¹H/¹³C NMR and ESI HRMS are standard for structural validation. For example, UMI-77’s ¹H NMR in DMSO-d₆ shows aromatic protons at δ 7.44 (d, J = 8.0 Hz) .
Comparison with Non-Naphthalene Analogs
- Thiophene Derivatives : 2-(Thiophen-2-yl)acetic acid derivatives () lack the naphthalene ring’s planar rigidity, reducing protein-binding affinity but improving metabolic stability .
- Benzylthioacetic Acids : Chlorobenzyl analogs () exhibit weaker inhibitory activity, highlighting the necessity of the hydroxynaphthyl core for target engagement .
Biological Activity
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10O3S
- Molecular Weight : 234.27 g/mol
- CAS Number : Not explicitly provided in the search results.
Synthesis
The synthesis of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid typically involves the reaction of 1-hydroxynaphthalene with thioacetic acid under controlled conditions. This process may include various catalysts and solvents to enhance yield and purity.
Antioxidant Activity
Research indicates that compounds similar to 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid exhibit significant antioxidant properties. For instance, derivatives with thiol groups have shown the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and gastric cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | Inhibition of proliferation |
| OCUM-2MD3 (Gastric) | 4.8 | Induction of apoptosis |
| Panc-1 (Pancreatic) | 6.3 | Reduced migration |
The proposed mechanism of action for 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid involves:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Study 1: Anticancer Efficacy in Gastric Cancer
A study published in MDPI highlighted the efficacy of related compounds in inhibiting gastric cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 4.8 µM, demonstrating potent anticancer activity .
Study 2: Antioxidant Effects on Neuronal Cells
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress in neuronal cells. The findings suggested that these compounds could significantly reduce neuronal damage induced by hydrogen peroxide at sub-micromolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
